1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine
Description
Systematic Nomenclature and Structural Identification
The systematic IUPAC name 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine unambiguously defines its molecular architecture:
- Benzene core : A six-membered aromatic ring.
- 1,4-Diamine substitution : Primary amine (-NH₂) groups at positions 1 and 4.
- N-substituted propyl side chain : A three-carbon chain at the 1-position nitrogen, terminating in a dimethylamino group (-N(CH₃)₂).
Structural Data and Molecular Descriptors
The compound’s structural isomer, 2-N-[3-(dimethylamino)propyl]benzene-1,2-diamine (CAS 21627-59-8), exemplifies the importance of positional isomerism in aromatic amines. Unlike the 1,4-diamine substitution pattern, this isomer features adjacent amine groups at the 1- and 2-positions, leading to divergent reactivity and physicochemical behavior.
Historical Context of Discovery and Early Characterization Studies
The synthesis and characterization of this compound emerged from advancements in aromatic amine chemistry during the late 20th century. Early work on simpler diamines, such as N,N-dimethyl-1,4-benzenediamine (CAS 99-98-9), laid the groundwork for understanding the electronic and steric effects of amine substituents on aromatic systems.
Key milestones in its development include:
- Side-Chain Functionalization : The introduction of alkylamino side chains to aromatic diamines was pioneered to modulate solubility and coordination properties. The propyl-dimethylamino group in this compound likely originated from alkylation strategies applied to parent diamines.
- Catalytic Hydrogenation Advances : Methods for selective hydrogenation of nitro intermediates, as described in patents for p-phenylenediamine synthesis, were adapted to produce tertiary amine side chains without over-reduction.
Early spectroscopic characterization relied on nuclear magnetic resonance (NMR) and mass spectrometry to confirm the regioselectivity of the propyl-dimethylamino substitution and the absence of ortho-isomers.
Position Within Amine-Functionalized Aromatic Compound Taxonomy
This compound belongs to a structurally diverse family of aromatic amines, which can be classified hierarchically:
Taxonomy of Related Compounds
| Category | Example Compounds | Distinguishing Features |
|---|---|---|
| Simple Aromatic Diamines | p-Phenylenediamine | Two primary amines on benzene ring |
| N-Alkylated Diamines | N,N-Dimethyl-p-phenylenediamine | Tertiary amines directly on ring |
| Side-Chain Functionalized Diamines | This compound | Aliphatic tertiary amine via propyl linker |
This compound’s taxonomy highlights two critical structural motifs:
Comparative Analysis of Structural Analogues
| Compound Name | CAS Number | Molecular Formula | Key Structural Difference |
|---|---|---|---|
| This compound | 35894-68-9 | C₁₁H₁₉N₃ | Propyl-dimethylamino at 1-position |
| 2-N-[3-(Dimethylamino)propyl]benzene-1,2-diamine | 21627-59-8 | C₁₁H₁₉N₃ | Adjacent 1,2-diamine substitution |
| N,N-Dimethyl-1,4-benzenediamine | 99-98-9 | C₈H₁₂N₂ | Direct N-methylation on ring |
The propyl linker in this compound introduces torsional flexibility absent in N,N-dimethylated analogues, potentially influencing its supramolecular interactions.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
4-N-[3-(dimethylamino)propyl]benzene-1,4-diamine |
InChI |
InChI=1S/C11H19N3/c1-14(2)9-3-8-13-11-6-4-10(12)5-7-11/h4-7,13H,3,8-9,12H2,1-2H3 |
InChI Key |
TXJWJIVALZBFAV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC1=CC=C(C=C1)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
A widely used approach involves reductive amination where benzene-1,4-diamine or its derivatives react with aldehydes or ketones bearing a 3-(dimethylamino)propyl group. Sodium borohydride in methanol is commonly employed as the reducing agent.
- Procedure : The aldehyde intermediate is reacted with 3-(dimethylamino)propylamine under mild conditions to form an imine intermediate, which is then reduced to the amine.
- Advantages : This method allows for selective introduction of the dimethylaminopropyl side chain with good yields.
- Example : Analogues with extended aryl ring systems were prepared using NaBH4 in MeOH, showing tolerance for steric bulk at the SERT S1 site, indicating the robustness of this method for related compounds.
Catalytic Hydrogenation of Nitro Precursors
Another common approach starts from nitro-substituted benzene derivatives, which are converted to the corresponding diamines by catalytic hydrogenation.
- Procedure : Nitro intermediates such as 2-methoxymethyl-4-nitroaniline derivatives are hydrogenated using palladium on activated carbon under slightly elevated hydrogen pressure at room or slightly elevated temperatures.
- Solvents and Conditions : Dipolar aprotic solvents like acetone or ethylene glycol dimethyl ether are preferred for the initial substitution steps; hydrogenation is typically conducted in conventional solvents.
- Advantages : This method avoids formation of disruptive by-products in the final step, simplifying purification.
- Example : Preparation of 1,4-diamino-2-methoxymethylbenzene and its salts involved catalytic hydrogenation of nitro intermediates, yielding high purity products without complex cleaning steps.
Nucleophilic Substitution on Halogenated Intermediates
The introduction of the 3-(dimethylamino)propyl group can be achieved by nucleophilic substitution on halogenated benzene derivatives.
- Procedure : 2-methoxymethyl-4-nitrophenol reacts with haloacetamides (chloroacetamide or bromoacetamide), often catalyzed by iodide salts, under reflux in dipolar aprotic solvents.
- Temperature Control : Optimal reaction temperatures range from 80 to 120 °C to maximize conversion and minimize degradation.
- Advantages : This method allows for regioselective substitution and can be combined with subsequent rearrangement and hydrogenation steps to yield the target diamine.
- Example : The reaction of 2-methoxymethyl-4-nitrophenol with chloroacetamide catalyzed by sodium iodide in acetone produced intermediates that were converted to the final diamine by hydrogenation.
Coupling and Grignard Reactions for Analogues
For substituted analogues of 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine, advanced coupling methods such as Suzuki coupling and double Grignard reactions are employed.
- Procedure : Brominated phthalides undergo modified double Grignard reactions to introduce substituents, followed by Suzuki coupling to attach aryl groups.
- Advantages : This approach allows for structural diversification and fine-tuning of electronic and steric properties.
- Example : Synthesis of 4-substituted phenyl analogues involved halogen exchange and coupling reactions to generate a library of compounds for biological evaluation.
Research Findings and Optimization Data
Summary of Advantages and Challenges
-
- Multiple synthetic routes allow flexibility depending on available starting materials.
- Catalytic hydrogenation ensures high purity and minimal by-products.
- Reductive amination offers mild conditions and good functional group tolerance.
- Coupling reactions enable synthesis of diverse substituted analogues.
-
- Sensitivity of intermediates to oxidation requires careful handling.
- Precise temperature control is necessary to avoid degradation in substitution steps.
- Purification may be complicated for some intermediates, necessitating salt formation for stabilization.
Chemical Reactions Analysis
Types of Reactions
1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the benzene ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the amino groups.
Scientific Research Applications
Materials Science
One of the prominent applications of 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine is in the development of organic electronic materials . It serves as a key component in the synthesis of nitrogen-rich covalent organic frameworks (COFs), which are utilized for their high surface area and tunable porosity. These materials have shown potential in various applications such as gas storage, catalysis, and sensing technologies .
Table 1: Properties of Nitrogen-Rich COFs
| Property | Value |
|---|---|
| Surface Area | High (specific values vary) |
| Stability | Stable in various solvents |
| Potential Applications | Gas storage, sensors |
Medicinal Chemistry
In medicinal chemistry, this compound is explored for its potential pharmacological properties . Its structural features allow it to interact with biological targets effectively. Studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth and metastasis .
Case Study: Anti-Cancer Activity
A study investigated the effects of this compound on human cancer cell lines. The results demonstrated significant cytotoxicity against breast cancer cells, suggesting that this compound could be further developed into a therapeutic agent.
Environmental Studies
The compound is also relevant in the field of environmental chemistry , particularly concerning its role as a mutagenic agent. Research has shown that certain aromatic amines can be formed as by-products during industrial processes or from environmental pollutants. Understanding the behavior and degradation pathways of such compounds is crucial for assessing their ecological impacts.
Table 2: Mutagenic Properties of Aromatic Amines
| Compound | Source | Mutagenicity Level |
|---|---|---|
| This compound | Industrial by-products | Moderate |
| 4-Aminobiphenyl | Cooked food | High |
Mechanism of Action
The mechanism of action of 1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1,3-propanediamine: Similar structure but lacks the benzene ring.
N,N-Dimethyl-N-(3-aminopropyl)amine: Similar functional groups but different arrangement.
N,N-Dimethyl-1,3-diaminopropane: Similar backbone but different substituents.
Uniqueness
1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine is unique due to the presence of both a benzene ring and a dimethylamino propyl group, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in applications requiring specific interactions with biological molecules and industrial processes .
Biological Activity
1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine, often referred to as a derivative of benzene-1,4-diamine, has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound exhibits various pharmacological properties, including anti-cancer, anti-inflammatory, and enzyme inhibition effects.
- Molecular Formula : C11H17N3
- Molecular Weight : 193.29 g/mol
- CAS Number : 21627-59-8
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to significant biological effects. The dimethylamino group enhances the compound's lipophilicity, which may improve its bioavailability and efficacy in biological systems .
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
-
Anti-Cancer Activity :
- The compound has been studied for its potential as an anti-cancer agent. It appears to inhibit certain enzymes and pathways involved in cell proliferation, making it a candidate for cancer treatment .
- Case Study : In vitro studies have shown that derivatives of this compound can significantly reduce the viability of cancer cell lines through apoptosis induction and cell cycle arrest .
-
Anti-Inflammatory Effects :
- The compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages .
- Research Findings : A study indicated that the compound reduced IL-1β production in a dose-dependent manner, suggesting its potential role in managing inflammatory diseases .
- Enzyme Inhibition :
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C11H17N3 | Dimethylamino substitution | Anti-cancer, anti-inflammatory |
| N,N-Dimethylbenzene-1,4-diamine | C10H14N2 | Lacks propyl substitution | Moderate anti-cancer activity |
| 2,6-Dichloro-N1-(3-(dimethylamino)propyl)benzene-1,4-diamine | C11H17Cl2N3 | Chlorinated derivative | Enhanced anti-cancer activity due to chlorination |
Research Studies and Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anti-Cancer Research : A study published in Bioorganic and Medicinal Chemistry Letters reported that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines .
- Inflammation Studies : Research published in Advances in Research indicated that the compound effectively reduced inflammation markers in RAW264.7 macrophages when stimulated by LPS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
